4-(4-Amino-2-methyl-phenoxy)-phenol
Overview
Description
4-(4-Amino-2-methyl-phenoxy)-phenol is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Biological Activity
4-(4-Amino-2-methyl-phenoxy)-phenol, also known by its CAS number 1450906-16-7, is a phenolic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may exert effects through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate physiological responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antioxidant Activity : Studies suggest that it possesses antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Antimicrobial Properties : Preliminary data show potential antimicrobial activity against various pathogens.
Case Studies
- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radicals, suggesting strong antioxidant potential.
- Anti-inflammatory Mechanisms : In vitro studies demonstrated that the compound could downregulate the expression of COX-2 and iNOS in macrophages, leading to decreased production of inflammatory mediators.
- Microbial Inhibition : A series of tests against gram-positive and gram-negative bacteria showed that this compound inhibited bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key properties:
Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
---|---|---|---|
This compound | High | Yes | Yes |
4-Hydroxybenzoic Acid | Moderate | Yes | No |
2-Methoxyphenol | Low | No | Moderate |
Properties
IUPAC Name |
4-(4-amino-2-methylphenoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-8-10(14)2-7-13(9)16-12-5-3-11(15)4-6-12/h2-8,15H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKZMGRDWXNMAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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